molecular formula C20H20N4O4S B1677257 ML-030

ML-030

Cat. No.: B1677257
M. Wt: 412.5 g/mol
InChI Key: DZAUSKKPHXFGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML-030 is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, and it is substituted with dimethoxyphenyl groups at specific positions. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

ML-030 plays a crucial role in biochemical reactions by inhibiting PDE4A. This inhibition prevents the breakdown of cAMP, leading to increased levels of this second messenger within cells. The compound interacts specifically with PDE4A, displaying a high selectivity with an IC50 value of 6.7 nM . Additionally, this compound shows less affinity for other PDE4 isoforms, such as PDE4B1, PDE4B2, PDE4C1, and PDE4D2 . The nature of these interactions involves binding to the active site of PDE4A, thereby blocking its enzymatic activity.

Cellular Effects

This compound influences various types of cells and cellular processes by modulating cAMP levels. Elevated cAMP levels can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells like neutrophils and monocytes, increased cAMP levels can lead to reduced inflammatory responses . This compound’s impact on cell function includes alterations in cell signaling pathways such as the cAMP-dependent protein kinase (PKA) pathway, which can influence gene expression and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PDE4A, inhibiting the enzyme’s activity. This inhibition prevents the hydrolysis of cAMP to AMP, resulting in elevated cAMP levels within cells . The increased cAMP levels activate PKA, which then phosphorylates various target proteins, leading to changes in gene expression and cellular functions. This compound’s selective inhibition of PDE4A over other isoforms ensures targeted modulation of cAMP signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable under standard storage conditions, with a shelf life of up to four years . Long-term effects on cellular function include sustained modulation of cAMP levels and associated signaling pathways, which can influence cellular responses over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PDE4A without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential impacts on liver and kidney function. Threshold effects observed in studies indicate that there is an optimal dosage range for achieving desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to cAMP signaling. By inhibiting PDE4A, the compound affects the hydrolysis of cAMP, leading to changes in metabolic flux and metabolite levels . Enzymes and cofactors involved in cAMP synthesis and degradation are indirectly influenced by this compound’s activity, resulting in altered cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its activity and efficacy.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound exerts its effects precisely where needed, enhancing its biochemical efficacy.

Preparation Methods

The synthesis of ML-030 can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in the formation of the desired compound with excellent yields . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial-scale production.

Chemical Reactions Analysis

ML-030 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the dimethoxyphenyl groups.

    Cyclization: The triazole and thiadiazine rings can participate in cyclization reactions under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

ML-030 has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to ML-030 include other triazolothiadiazines and triazolopyrazines. These compounds share structural similarities but differ in their substituents and specific ring systems. The uniqueness of this compound lies in its specific substitution pattern and the presence of dimethoxyphenyl groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-25-13-6-8-16(26-2)14(10-13)19-21-22-20-24(19)23-15(11-29-20)12-5-7-17(27-3)18(9-12)28-4/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAUSKKPHXFGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.